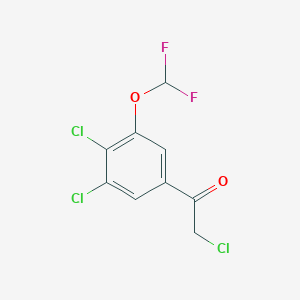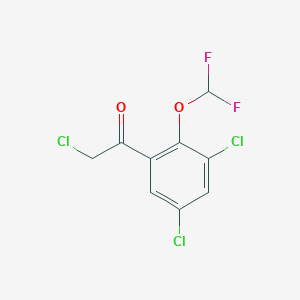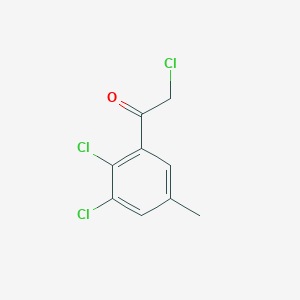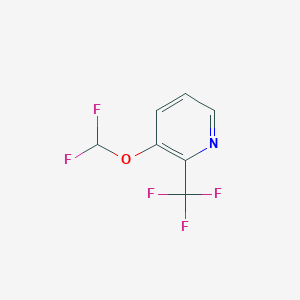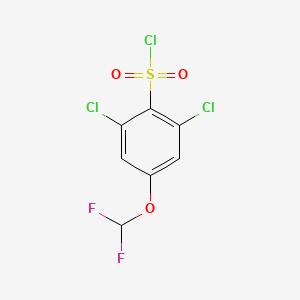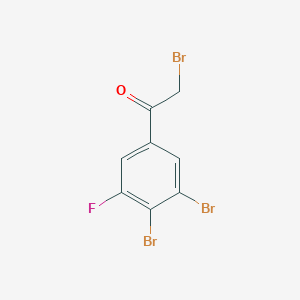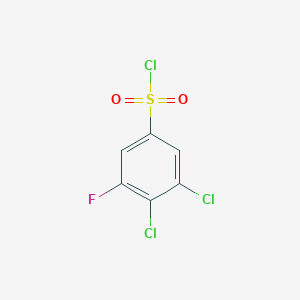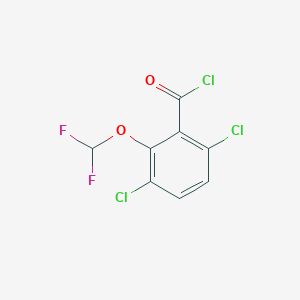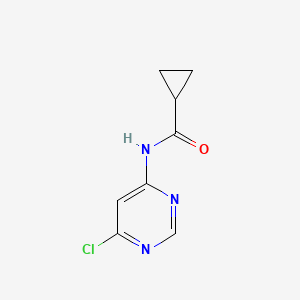
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide
Overview
Description
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C8H8ClN3O and a molecular weight of 197.62 . It is also known by its CAS number 1072710-99-6 .
Molecular Structure Analysis
The molecular structure of N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide consists of a cyclopropane ring attached to a carboxamide group, which is further connected to a 6-chloropyrimidin-4-yl group .Physical And Chemical Properties Analysis
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide has a predicted boiling point of 428.0±30.0 °C and a predicted density of 1.517±0.06 g/cm3 . Its pKa is predicted to be 11.67±0.20 .Scientific Research Applications
Antimicrobial Activity
- A study by Mallikarjunaswamy et al. (2016) synthesized derivatives of N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide and evaluated their antimicrobial activity. It was found that certain compounds showed promising activity against pathogenic bacteria and fungi (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Role in Aurora Kinase Inhibition
- In 2007, Ballard et al. conducted a study on MK-0457, a compound structurally related to N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide, focusing on its metabolism in various species. This compound, an Aurora kinase inhibitor, showed potential in the treatment of cancer (Ballard, Prueksaritanont, & Tang, 2007).
Gene Expression Inhibition
- Palanki et al. (2000) explored the structure-activity relationship of derivatives related to N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide, focusing on inhibiting NF-kappaB and AP-1 gene expression. This research aimed at improving oral bioavailability and potential gastrointestinal permeability (Palanki et al., 2000).
Antitumor Activities
- A study by Chu De-qing (2011) synthesized derivatives of N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide and tested their antitumor activities. Some of these compounds exhibited notable antitumor effects (Chu De-qing, 2011).
Herbicide Safening and Antifungal Activity
- Research by Zheng et al. (2018) synthesized N-(4,6-Dichloropyrimidine-2-Yl)Benzamide, a compound related to N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide. It showed potential as a novel herbicide safener and exhibited improved antifungal activity compared to traditional fungicides (Zheng et al., 2018).
Anti-Tubercular Scaffold
- A study by Nimbalkar et al. (2018) synthesized derivatives of N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide, showing potential as anti-tubercular agents. They were evaluated for their in vitro anti-tubercular activity and found to be promising with low cytotoxicity (Nimbalkar et al., 2018).
Anti-TMV Activity
- Yuan et al. (2011) synthesized a series of N-(pyrimidin-5-yl)-N′-phenylureas, structurally related to N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide, and demonstrated good anti-TMV (tobacco mosaic virus) activity (Yuan, Zhang, Li, Wang, & Yang, 2011).
properties
IUPAC Name |
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-6-3-7(11-4-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFZLOJJZRCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



